Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
A series of methyl 3- and 5- (N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed and regioselectively synthesized as novel heterocyclic amino acids in their N-Boc protected ester form for achiral and chiral building blocks . The structures of the novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation .
Methyl 1,4'-bipiperidine-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 210.32 g/mol. It features a bipiperidine structure, which consists of two piperidine rings connected by a single bond, with a carboxylate functional group attached to one of the rings. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and biological research.
The major products from these reactions include alcohol derivatives, N-oxides, and various substituted bipiperidine compounds .
Research into the biological activity of methyl 1,4'-bipiperidine-3-carboxylate indicates that it may interact with specific biological targets such as enzymes and receptors. Its mechanism of action involves binding to these targets, potentially altering their activity and leading to various biological effects. This property makes it a subject of interest in pharmacological studies aimed at discovering new therapeutic agents.
The synthesis of methyl 1,4'-bipiperidine-3-carboxylate typically involves the reaction of 1,4'-bipiperidine with methyl chloroformate in the presence of a base like triethylamine. This method neutralizes the hydrochloric acid generated during the reaction. The product is then purified through recrystallization or chromatography techniques to achieve high purity .
In industrial settings, large-scale production may utilize batch reactors where reactants are mixed under optimized conditions. The isolation and purification processes often involve industrial-scale chromatography or crystallization techniques to ensure high yield and purity of the final product.
Methyl 1,4'-bipiperidine-3-carboxylate has diverse applications across several domains:
Interaction studies involving methyl 1,4'-bipiperidine-3-carboxylate focus on its binding affinity to various molecular targets. These studies aim to elucidate the compound's role in biochemical pathways and its potential as an inhibitor or modulator of enzyme activity. Understanding these interactions is crucial for developing new drugs that leverage this compound's unique properties .
Methyl 1,4'-bipiperidine-3-carboxylate can be compared with several similar compounds based on structural features and functional properties:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl [1,4'-bipiperidine]-4-carboxylate 2HCl | 1185293-24-6 | Contains a carboxylate group at a different position |
| 1,4'-Bipiperidine-3-carboxylic acid dihydrochloride | 116797-02-5 | A carboxylic acid derivative with potential biological activity |
| Tert-butyl 4,4'-bipiperidine-1-carboxylate | Not listed | Features a tert-butyl group enhancing solubility |
Uniqueness: Methyl 1,4'-bipiperidine-3-carboxylate is distinguished by its specific ester functional group and bipiperidine framework, which impart unique chemical reactivity and biological activity compared to other bipiperidine derivatives. This uniqueness enhances its value in research and industrial applications.
Methyl 1,4'-bipiperidine-3-carboxylate (CAS: 889952-13-0) is a bicyclic amine with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol. The structure consists of two piperidine rings connected via a single carbon-carbon bond, with a methyl ester group at the 3-position of one piperidine moiety (Figure 1).
Synonyms:
Classification:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 311.3±42.0 °C (predicted) | |
| Density | 1.071±0.06 g/cm³ (predicted) | |
| LogP (Partition Coeff.) | 1.33 |
The synthesis and study of bipiperidine derivatives emerged alongside advancements in heterocyclic chemistry during the 20th century. Piperidine itself, a six-membered ring with one nitrogen atom, was first isolated in 1850. The development of bipiperidines, however, required methods for coupling piperidine subunits, often through:
Methyl 1,4'-bipiperidine-3-carboxylate represents a modern iteration of these efforts, optimized for pharmaceutical applicability through esterification. Its synthesis typically involves:
Bipiperidines are valued for their conformational flexibility and ability to interact with biological targets. Methyl 1,4'-bipiperidine-3-carboxylate serves as:
| Application Area | Example Use Case | Source |
|---|---|---|
| Medicinal Chemistry | Synthesis of vasopressin antagonists | |
| Organic Synthesis | Intermediate in ROM/RCM sequences | |
| Catalysis | Chiral ligand for metal complexes |